

The intellectual property and patent landscape of Momelotinib

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An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Momelotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib, marketed under the brand name Ojjaara, is a potent, orally bioavailable small molecule inhibitor making significant strides in the treatment of myelofibrosis (MF), a rare and serious bone marrow cancer.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), debilitating constitutional symptoms, and progressive anemia.[1] The pathogenesis of MF is largely driven by the dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][4] Momelotinib distinguishes itself from other approved JAK inhibitors through its unique, multi-modal mechanism of action that not only addresses splenomegaly and systemic symptoms but also uniquely ameliorates anemia, a major challenge in MF patient management.[1][3][5]

This technical guide provides a comprehensive overview of **Momelotinib**'s mechanism of action, clinical development, and its intricate intellectual property and patent landscape, offering valuable insights for professionals in the field of drug discovery and development.

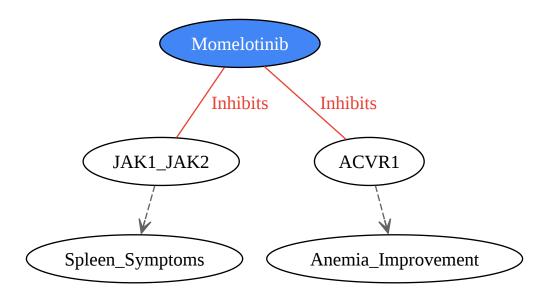
Mechanism of Action: A Dual Inhibitor



Momelotinib's therapeutic efficacy stems from its ability to inhibit key signaling pathways involved in the pathophysiology of myelofibrosis. It is a potent inhibitor of JAK1, JAK2, and Activin A receptor, type I (ACVR1), also known as ALK2.[6][7][8]

- JAK1 and JAK2 Inhibition: Hyperactivation of the JAK-STAT pathway is a hallmark of myelofibrosis, often due to mutations in genes like JAK2, CALR, or MPL.[3][6] This leads to the overproduction of inflammatory cytokines and excessive proliferation of myeloid cells, contributing to splenomegaly, constitutional symptoms (like fatigue, night sweats, and fever), and bone marrow fibrosis.[3][9] Momelotinib inhibits JAK1 and JAK2, thereby downregulating the JAK-STAT pathway. This action suppresses myeloproliferation and reduces the inflammatory cytokine storm, leading to significant improvements in spleen size and disease-related symptoms.[6][9]
- ACVR1 Inhibition: A key differentiator for Momelotinib is its inhibition of ACVR1.[1][9]
 ACVR1 plays a crucial role in iron homeostasis by regulating the production of hepcidin, a
 hormone that blocks iron absorption and recycling.[9] In myelofibrosis, elevated inflammatory
 cytokines stimulate hepcidin production, leading to iron-restricted anemia, a common and
 debilitating complication. By inhibiting ACVR1, Momelotinib reduces hepcidin expression,
 which in turn increases iron availability for erythropoiesis (red blood cell production), thus
 improving anemia and reducing the need for blood transfusions.[3][6][7]

The following diagram illustrates the signaling pathways targeted by **Momelotinib**.



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Caption: Momelotinib's dual inhibition of JAK1/JAK2 and ACVR1 pathways.

Quantitative Pharmacology

Momelotinib demonstrates potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity profile.

Target	IC50 (nM)	Reference
JAK1	11	[6]
JAK2	18	[6]
TYK2	17	[6]
JAK3	155	[6]

Table 1: In vitro inhibitory activity of Momelotinib.

Pharmacokinetic properties of **Momelotinib** at a clinical dose of 200 mg once daily have been well-characterized.

Parameter	Value	Reference
C _{max} (Maximum Concentration)	479 ng/mL (CV% 61)	[3][5]
AUCtau (Area Under the Curve)	3288 ng·h/mL (CV% 60)	[3][5]
T _{max} (Time to C _{max})	Median, 2 hours	[3]
t ₁ / ₂ (Half-life)	4-8 hours	[3]

Table 2: Steady-state pharmacokinetic parameters of **Momelotinib**.

Clinical Development and Key Trials

Momelotinib has undergone extensive clinical evaluation in a series of Phase 3 trials to establish its efficacy and safety profile in patients with myelofibrosis.



Trial Name (NCT ID)	Patient Population	Arms	Primary Endpoint	Outcome	Reference
SIMPLIFY-1 (NCT019698 38)	JAK inhibitor- naïve	Momelotinib vs. Ruxolitinib	Non- inferiority in spleen volume reduction (SVR35) at Week 24	Met primary endpoint; did not meet key secondary endpoint for symptom reduction (TSS50).	[10]
SIMPLIFY-2 (NCT021012 68)	Previously treated with Ruxolitinib	Momelotinib vs. Best Available Therapy (BAT)	Superiority in proportion of patients with ≥35% spleen volume reduction (SVR35) at Week 24	Did not meet primary endpoint. Showed benefits in anemiarelated secondary endpoints.	[10]
MOMENTUM (NCT041734 94)	Symptomatic and anemic; previously treated with a JAK inhibitor	Momelotinib vs. Danazol	Superiority in Total Symptom Score (TSS) response rate at Week 24	Met primary endpoint and key secondary endpoints for transfusion independenc e and spleen response.	[11]

Table 3: Summary of pivotal Phase 3 clinical trials for Momelotinib.

Experimental Protocol: The MOMENTUM Study

The MOMENTUM trial was a pivotal study that demonstrated **Momelotinib**'s significant clinical benefit in a challenging patient population.

Foundational & Exploratory





Study Title: A Randomized, Double-Blind, Phase 3 Study of **Momelotinib** (MMB) Versus Danazol (DAN) in Symptomatic and Anemic Subjects with Primary Myelofibrosis (PMF) or Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis (Post-PV/ET MF) Who Have Been Previously Treated with a Janus Kinase (JAK) Inhibitor.

Methodology:

- Patient Population: Eligible patients had primary or post-ET/PV myelofibrosis, were symptomatic (MFSAF TSS ≥10) and anemic (Hemoglobin <10 g/dL), and had been previously treated with an approved JAK inhibitor for at least 90 days.[11]
- Washout Period: A JAK inhibitor taper and washout period of at least 21 days was required before randomization.[11]
- Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either
 Momelotinib 200 mg once daily plus a Danazol placebo, or Danazol 600 mg once daily plus a Momelotinib placebo. The study was double-blinded for a 24-week treatment period.[11]
- Stratification: Randomization was stratified by key baseline characteristics: Total Symptom Score, palpable spleen size, and red blood cell units transfused.[11]

Assessments:

- Symptoms: Patient-reported symptoms were collected daily using the Myelofibrosis Symptom Assessment Form (MFSAF) electronic diary. The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24.[11]
- Spleen Volume: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and week 24.[11]
- Anemia: Transfusion independence was a key secondary endpoint, defined as no red blood cell transfusions for at least 12 consecutive weeks immediately prior to the end of week 24 with hemoglobin levels ≥ 8 g/dL.
- Open-Label Extension: After the 24-week randomized treatment period, eligible patients could receive open-label Momelotinib.[11]



The workflow for the MOMENTUM study is depicted below.

// Logical Grouping {rank=same; Arm_A; Arm_B;} }

Caption: Workflow of the MOMENTUM Phase 3 clinical trial.

Intellectual Property and Patent Landscape

Momelotinib's journey from discovery to market has been shaped by a series of corporate acquisitions and a robust intellectual property strategy. Originally discovered by the Australian company Cytopia Research Pty Ltd, the rights were subsequently acquired by YM BioSciences, then Gilead Sciences, Sierra Oncology, and finally GlaxoSmithKline (GSK).[8][12] [13]

The patent estate for **Momelotinib** is multi-layered, providing protection through composition of matter, salt forms, polymorphs, and methods of use patents across various jurisdictions.



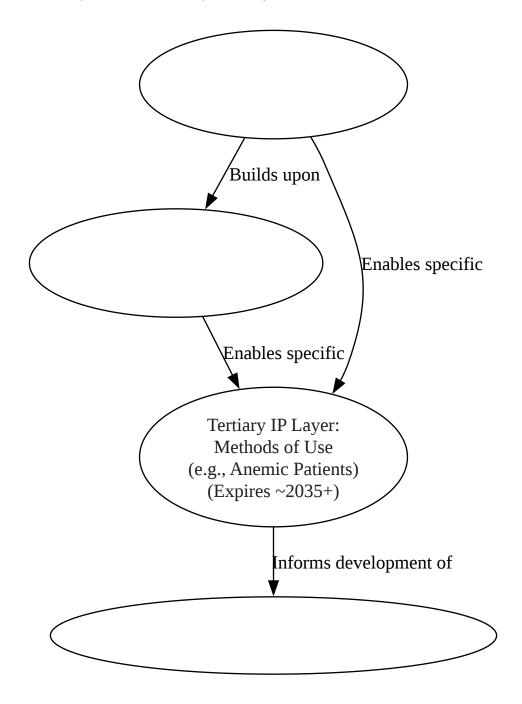
Patent Type	Description	Key Expiration Period (U.S.)	Reference
Composition of Matter	Covers the core chemical structure of Momelotinib. The original PCT application was filed in March 2008.	2028 - 2030	[1][12][13]
Salt & Polymorph Forms	Protects specific salt forms (e.g., dihydrochloride) and crystalline structures of the molecule, which can offer advantages in stability and bioavailability.	2035	[12][13]
Methods of Use	Covers the use of Momelotinib for treating specific indications, such as myelofibrosis, particularly in patients with anemia or specific platelet counts.	2035 and beyond	[12][14]
Deuterated Momelotinib	Patent applications have been filed for deuterated versions of Momelotinib, which could potentially offer improved pharmacokinetic properties.	Not yet granted/varies	[15]



Table 4: Summary of **Momelotinib**'s patent landscape.

The strategic layering of patents creates a durable intellectual property portfolio. The initial composition of matter patents provide the foundational protection, while subsequent patents on specific forms and methods of use extend the exclusivity period, delaying the potential for generic competition.[13] Patent term extensions may further prolong market exclusivity.[12]

The logical relationship between these patent layers is visualized below.





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Caption: Layered intellectual property strategy for Momelotinib.

Conclusion

Momelotinib represents a significant advancement in the treatment of myelofibrosis, offering a unique therapeutic profile through its dual inhibition of the JAK-STAT and ACVR1 pathways. This mechanism allows it to effectively manage the primary drivers of the disease—myeloproliferation and inflammation—while also addressing the critical unmet need of anemia. Its clinical development, particularly the success of the MOMENTUM study, has solidified its place in the therapeutic arsenal for myelofibrosis. The robust and multi-layered patent estate protecting Momelotinib underscores its commercial value and provides a lengthy period of market exclusivity, ensuring a continued return on the substantial investment required for its development and commercialization. For professionals in the pharmaceutical industry, the story of Momelotinib serves as a compelling case study in innovative drug design, strategic clinical development, and comprehensive life cycle management through intellectual property.

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References

- 1. griffithhack.com [griffithhack.com]
- 2. WO2023152773A1 Solid forms of momelotinib salts and improved processes for the preparation of momelotinib Google Patents [patents.google.com]
- 3. Momelotinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Momelotinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]







- 7. ojjaarahcp.com [ojjaarahcp.com]
- 8. sec.gov [sec.gov]
- 9. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. sec.gov [sec.gov]
- 13. 12 years on, Jakafi faces serious JAK competition | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. WO2014110189A1 Deuterated momelotinib Google Patents [patents.google.com]
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